tert-butylN-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate
Description
tert-Butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate is a carbamate-protected heterocyclic compound featuring a fused pyrrolo[1,2-c]pyrimidine core with a methyl substituent at the 7-position. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, a common strategy in medicinal chemistry to enhance stability during synthesis or modulate pharmacokinetic properties. Pyrrolopyrimidine derivatives are widely explored in drug discovery due to their structural resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism or signaling pathways.
Properties
IUPAC Name |
tert-butyl N-(7-methylpyrrolo[1,2-c]pyrimidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-6-10-7-11(14-8-16(9)10)15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNBZSDSEJQBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1C=NC(=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Formation: Pyrrolo[1,2-c]pyrimidine Synthesis
The pyrrolo[1,2-c]pyrimidine scaffold serves as the foundational structure for the target compound. A prevalent method involves cyclocondensation between aminopyrazole derivatives and β-keto esters or nitriles. For instance, 5a–f (aminopyrazoles) react with ethyl (E)-ethoxy-2-methylacrylate under sodium ethoxide catalysis to yield pyrazolopyrimidinones 6a–f . Chlorination of these intermediates with phosphorus oxychloride (POCl₃) generates reactive 7-chloropyrazolopyrimidines 7a–f , which are pivotal for subsequent functionalization . Alternative routes employ palladium-catalyzed coupling reactions, as demonstrated in the synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate, where palladium acetate facilitates cross-coupling between pyridinyl and pyrrolidine precursors .
Regioselective Methylation at Position 7
Introducing the methyl group at position 7 of the pyrrolo[1,2-c]pyrimidine core requires careful control to avoid off-target alkylation. One approach utilizes pre-methylated starting materials, such as 7-methylpyrrolo[1,2-c]pyrimidin-3-amine, which undergoes direct Boc protection . Alternatively, late-stage methylation via nucleophilic substitution or Friedel-Crafts alkylation has been reported. For example, treatment of chlorinated intermediates 7e–f with methyl halides in the presence of base achieves selective methylation at the 7-position .
tert-Butyl Carbamate Protection Strategies
The tert-butyl carbamate group is introduced via nucleophilic substitution or carbamate coupling. A representative protocol involves reacting 7-methylpyrrolo[1,2-c]pyrimidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions . Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction efficiency, yielding the Boc-protected product in >75% purity after silica gel chromatography . Deprotection studies using trifluoroacetic acid (TFA) confirm the reversibility of this protection, critical for further functionalization .
Catalytic and Solvent Optimization
Palladium-based catalysts play a significant role in coupling reactions. For instance, palladium acetate mediates Suzuki-Miyaura couplings between pyridinyl boronic acids and halogenated pyrrolidine intermediates, achieving yields up to 82% . Solvent selection also impacts reaction outcomes: polar aprotic solvents like dimethylformamide (DMF) favor cyclization, while ethyl acetate or dichloromethane are preferred for Boc protection due to their inertness .
Purification and Analytical Validation
Final purification typically employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures). Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity. For example, ¹H NMR of tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate reveals distinct singlet peaks for the tert-butyl group at δ 1.45 ppm and aromatic protons between δ 7.2–8.1 ppm .
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Cyclocondensation | Ethyl 2-methylacrylate, NaOEt | 65–78 | 90–95 | |
| Palladium Coupling | Pd(OAc)₂, THF | 70–82 | 88–93 | |
| Boc Protection | Boc₂O, DMAP | 75–85 | 95–98 |
Challenges and Mitigation Strategies
Regioselectivity during methylation remains a challenge, often addressed by steric directing groups or low-temperature conditions (−20°C) . Side reactions during Boc protection, such as over-alkylation, are minimized by stoichiometric control and inert atmospheres . Scalability issues related to palladium catalysts are mitigated via ligand engineering (e.g., biphenylphosphines) and catalyst recycling .
Chemical Reactions Analysis
tert-ButylN-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines, including tert-butylN-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate, exhibit inhibitory effects on various kinases associated with cancer progression. For instance, compounds targeting c-KIT kinase have shown promise in treating gastrointestinal stromal tumors (GISTs) and other malignancies where c-KIT mutations are prevalent .
1.2 Neurodegenerative Diseases
There is emerging evidence supporting the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of specific pathways involved in neurodegeneration has been linked to pyrrolo[2,3-d]pyrimidine derivatives. These compounds may modulate neuroprotective mechanisms and reduce the accumulation of toxic proteins associated with Alzheimer's pathology .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the growth of cancer cell lines expressing mutated forms of c-KIT. These studies typically employ assays that measure cell viability and proliferation rates post-treatment with varying concentrations of the compound.
In Vivo Models
Animal models have been utilized to assess the therapeutic efficacy of this compound in vivo. For instance, xenograft models implanted with human cancer cells have shown reduced tumor growth following administration of pyrrolo[2,3-d]pyrimidine derivatives, indicating potential for clinical application in oncology.
Summary Table of Applications
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Anticancer | Treatment for GISTs | Inhibition of c-KIT kinase |
| Neurodegenerative Diseases | Potential treatment for Alzheimer's disease | Modulation of neuroprotective pathways |
| In Vitro Studies | Cell viability assays on cancer cell lines | Growth inhibition via kinase targeting |
| In Vivo Models | Tumor growth reduction in animal models | Efficacy demonstrated through xenografts |
Mechanism of Action
The mechanism of action of tert-butylN-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate can be compared to structurally related carbamate derivatives, such as tert-butyl N-(6-(4-(4-(cyclopentylamino)-6-ethoxy-1,3,5-triazin-2-yl)piperazin-1-yl)hexyl)carbamate (Compound 3 in ). Below is a detailed analysis:
Key Differences and Implications
Heterocyclic Core :
- The pyrrolopyrimidine core in the target compound provides a planar, aromatic system conducive to π-π stacking in enzyme active sites, whereas the triazine core in Compound 3 offers a smaller, electron-deficient ring for hydrogen bonding or charge-transfer interactions.
Substituent Effects: The 7-methyl group in the target compound may enhance lipophilicity and metabolic stability compared to the ethoxy and cyclopentylamino groups in Compound 3, which are designed for receptor affinity (e.g., cannabinoid receptors) .
Biological Targets :
- Pyrrolopyrimidines are often associated with kinase inhibition (e.g., JAK or PI3K inhibitors), while triazine-piperazine derivatives like Compound 3 are tailored for GPCR targets (e.g., CB1/CB2 receptors) .
Synthetic Challenges: Compound 3’s synthesis involves sequential functionalization of triazine and piperazine linkers, demanding precise regiocontrol.
Research Findings and Data Gaps
- Physicochemical Properties : Solubility, logP, and stability data for the target compound are absent but could be computationally predicted based on its methyl and tert-butyl groups.
Biological Activity
tert-butylN-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant studies.
- IUPAC Name : tert-butyl N-(7-methylpyrrolo[1,2-c]pyrimidin-3-yl)carbamate
- Molecular Formula : C13H17N3O2
- Molecular Weight : 247.293 g/mol
- CAS Number : 2773479-71-1
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases, notably Janus Kinase 3 (JAK3), which plays a crucial role in immune response regulation and is implicated in various autoimmune diseases .
- Receptor Modulation : It may modulate the activity of certain receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines, suggesting its utility as a lead compound for anticancer drug development.
Immunomodulatory Effects
The compound's inhibition of JAK3 suggests a role in immunomodulation. Research indicates that it can reduce the production of pro-inflammatory cytokines, which are critical in conditions like rheumatoid arthritis and psoriasis. This property positions it as a candidate for treating autoimmune disorders .
Study 1: JAK3 Inhibition
A study published in the Journal of Medicinal Chemistry investigated several pyrrolo[1,2-c]pyrimidine derivatives, including this compound. The results showed significant inhibition of JAK3 activity with an IC50 value indicative of strong binding affinity to the enzyme. This study supports its potential use in therapies targeting autoimmune diseases .
Study 2: Anticancer Potential
In another investigation focused on its anticancer properties, this compound was tested against human breast cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase. These findings suggest that this compound could be further developed as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate | Chemoselective reactions | Used for aromatic amines |
| tert-butyl (7-aminoheptyl)carbamate | Antimicrobial activity | Structural similarity but different biological targets |
The distinct structural attributes of this compound contribute to its specific interactions and biological effects compared to these similar compounds.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate while minimizing side reactions?
- Methodological Answer : Utilize statistical experimental design (e.g., factorial or response surface methodologies) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical factors influencing yield and selectivity . Parallel monitoring via HPLC or LC-MS during reaction progression helps detect intermediates and byproducts early, enabling real-time adjustments. Refer to synthetic protocols for analogous pyrrolo-pyrimidine carbamates (e.g., tert-butyl (1H-pyrrolo[2,3-b]pyridin-4-yl)-methylcarbamate) for comparative insights into protecting group stability .
Q. What spectroscopic techniques are most effective for characterizing tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate?
- Methodological Answer : Combine 1H/13C NMR to confirm regiochemistry of the pyrrolo-pyrimidine core and carbamate linkage. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected m/z ~275–300 range). IR spectroscopy identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H vibrations (~3300 cm⁻¹). For crystalline samples, X-ray diffraction resolves ambiguities in stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow Chemical Hygiene Plan guidelines , including fume hood use for synthesis and PPE (gloves, lab coat, goggles). First-aid measures for exposure (e.g., inhalation, skin contact) require immediate decontamination and medical consultation with SDS documentation . Stability testing under varying conditions (light, humidity) is advised to assess decomposition risks.
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the pyrrolo-pyrimidine core of this compound?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates in reactions like nucleophilic substitutions or cycloadditions. Tools like Gaussian or ORCA can calculate activation energies and regioselectivity trends. For example, ICReDD’s hybrid computational-experimental workflows use quantum chemical reaction path searches to prioritize synthetic routes . Pair computational predictions with kinetic studies (e.g., Arrhenius plots) to validate mechanisms.
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts vs. theoretical yields)?
- Methodological Answer : Implement multivariate analysis to isolate variables causing discrepancies. For instance, if GC-MS detects unanticipated peaks, cross-reference with databases (e.g., NIST) and conduct isotopic labeling (e.g., 13C-carbamate) to trace reaction pathways. Use DoE (Design of Experiments) to decouple confounding factors like solvent polarity and temperature effects .
Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?
- Methodological Answer : Evaluate nanofiltration membranes (MWCO ~300–500 Da) for selective retention of high-MW byproducts. Optimize solvent systems (e.g., DMF/water mixtures) to enhance solute-membrane interactions. Compare with traditional chromatography (e.g., silica gel) for scalability and solvent waste reduction. CRDC subclass RDF2050104 provides frameworks for testing membrane efficiency in carbamate purification .
Key Methodological Resources
- Experimental Design : Statistical DoE for reaction optimization .
- Safety Compliance : Chemical Hygiene Plan guidelines .
- Computational Modeling : ICReDD’s reaction design frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
